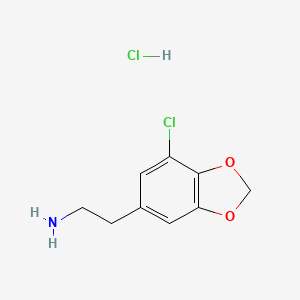
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of such compounds involves complex chemical reactions. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The yield of the synthesis process can vary, as indicated by a yield of 58% in one example .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR and IR spectroscopy . These techniques provide information about the chemical shifts of the atoms in the molecule, which can help in understanding the structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. The reactions can involve various functional groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques such as NMR and IR spectroscopy . These techniques provide information about the chemical shifts of the atoms in the molecule, which can help in understanding the properties of the molecule.Applications De Recherche Scientifique
Synthesis and Molecular Characterization
- A thiazole-based heterocyclic amide, closely related to the compound of interest, demonstrated significant antimicrobial activity against various microorganisms. This suggests potential for pharmacological and medical applications due to its good antimicrobial properties (Cakmak et al., 2022).
- Another study focused on the synthesis and reactivity of furan-2-carboxamide derivatives, indicating a methodological foundation for developing compounds with possible biological activities (Aleksandrov & El’chaninov, 2017).
Anticancer Applications
- Thiazolopyrimidine derivatives, structurally related to the compound , were synthesized and evaluated for their anticancer activity. These derivatives showed significant anticancer activity, highlighting the potential for developing anticancer agents (Selvam et al., 2012).
Fluorescent Chemosensor Development
- A phenoxazine-based fluorescent chemosensor derivative demonstrated discriminative detection of Cd2+ and CN− ions with potential applications in bio-imaging in live cells and zebrafish (Ravichandiran et al., 2020). This indicates the potential for the original compound to be used in developing new chemosensors.
Antimicrobial and Antifungal Activities
- Novel heterocyclic compounds with a furan-2-yl moiety were synthesized and exhibited promising antiviral activity against the H5N1 virus, suggesting the compound's derivatives could have similar antiviral potentials (Flefel et al., 2012).
Anti-inflammatory and Antinociceptive Properties
- Thiazolopyrimidine derivatives, similar to the specified compound, were evaluated for antinociceptive and anti-inflammatory activities, showing significant effects. This highlights the therapeutic potential of such compounds in pain and inflammation management (Selvam et al., 2012).
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting on a variety of targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, influencing cellular processes and inducing changes .
Biochemical Pathways
Thiazole derivatives have been associated with a range of biological activities, suggesting they may influence multiple pathways .
Result of Action
As a thiazole derivative, it is likely to have diverse biological effects .
Propriétés
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c21-16-7-3-1-5-14(16)20-23-18(12-26-20)15-6-2-4-8-17(15)22-19(24)13-9-10-25-11-13/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFHAXKVAZIIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

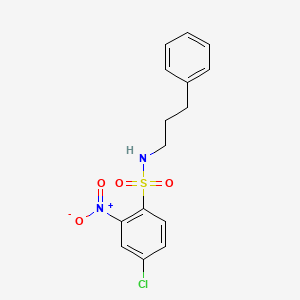
![2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636028.png)
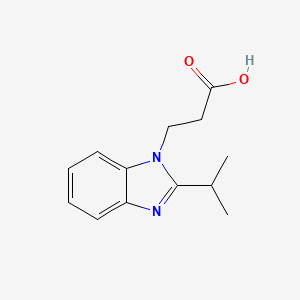
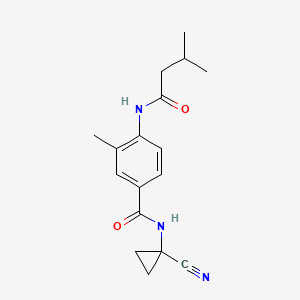

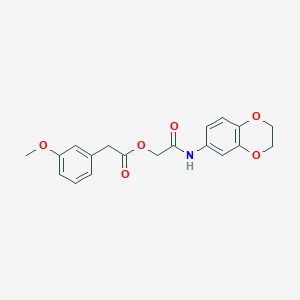
![N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine](/img/structure/B2636035.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2636038.png)
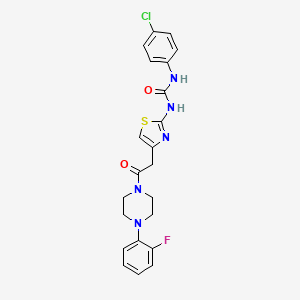
![Ethyl 3-(3-chlorophenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636040.png)



